

RLA-4842: A Targeted Approach for Castration-Resistant Prostate Cancer

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Compound of Interest		
Compound Name:	RLA-4842	
Cat. No.:	B12393140	Get Quote

An In-depth Technical Guide on a Novel Ferrous Iron-Activatable Antiandrogen

This technical guide provides a comprehensive overview of **RLA-4842**, a novel investigational compound designed for the targeted treatment of castration-resistant prostate cancer (CRPC). **RLA-4842** is an iron-activatable prodrug that leverages the elevated levels of ferrous iron (Fe²⁺) within the tumor microenvironment to release a potent antiandrogen payload. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, mechanism of action, and preclinical evaluation of this innovative therapeutic strategy.

Chemical Structure and Properties

RLA-4842 is a chemical entity that conjugates a trioxolane moiety, which acts as a ferrous iron-sensitive trigger, to an antiandrogen payload. The chemical structure of **RLA-4842** is presented below.

(Image of the chemical structure of **RLA-4842** would be placed here if available in the search results in a renderable format)

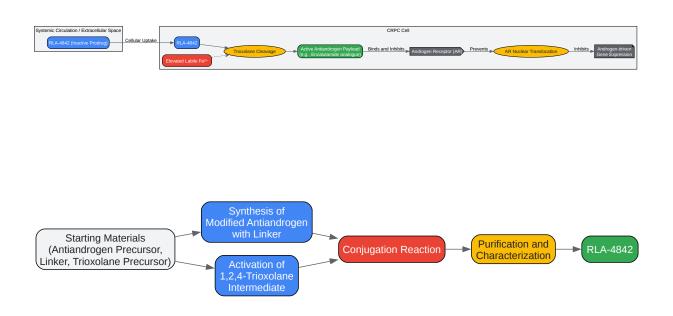
A textual representation of the key components would be provided if a visual is unavailable.

Mechanism of Action: A Ferrous Iron-Dependent Activation Pathway



RLA-4842 operates as a Fe²⁺-Activatable Drug Conjugate (FeADC).[1] The core of its mechanism lies in the selective cleavage of its trioxolane linker in the presence of labile ferrous iron, which is found in elevated concentrations in CRPC cells.[1][2][3] This targeted activation minimizes systemic exposure to the active antiandrogen, potentially reducing off-target side effects.

The proposed signaling and activation pathway is as follows:



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References

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- 2. escholarship.org [escholarship.org]
- 3. Elevated labile iron in castration-resistant prostate cancer is targetable with ferrous iron-activatable antiandrogen therapy PubMed [pubmed.ncbi.nlm.nih.gov]
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